2-Azabicyclo[3.1.1]heptane-1-carbonitrile
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Overview
Description
2-Azabicyclo[3.1.1]heptane-1-carbonitrile is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere, which can improve the metabolic stability and lipophilicity of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.1]heptane-1-carbonitrile can be achieved through various methods. One notable approach involves the photocatalytic Minisci-like reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . Another method includes the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in producing 3-azabicyclo[3.1.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the reduction of spirocyclic oxetanyl nitriles suggests potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.1]heptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the nitrile group to other functional groups.
Substitution: Substitution reactions can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxygenated derivatives, while reduction can produce amines or other reduced forms .
Scientific Research Applications
2-Azabicyclo[3.1.1]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a bioisostere in drug design, improving the properties of drug candidates.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-Azabicyclo[3.1.1]heptane-1-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. As a bioisostere, it can mimic the structure and function of other chemical groups, thereby influencing biological activity. This compound can interact with enzymes, receptors, and other proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
2-Azabicyclo[3.1.1]heptane-1-carbonitrile can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom, making it less versatile in biological applications.
3-Azabicyclo[3.1.1]heptane: Similar structure but different functional groups, leading to varied chemical properties.
Bicyclo[2.2.2]octane: Larger ring structure, which can affect its chemical reactivity and biological interactions
Properties
IUPAC Name |
2-azabicyclo[3.1.1]heptane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-5-7-3-6(4-7)1-2-9-7/h6,9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIVYHVBDUEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC1C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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